[4-(3,5-Difluorophenyl)thiophen-2-yl]methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(3,5-difluorophenyl)thiophen-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NS/c12-9-1-7(2-10(13)4-9)8-3-11(5-14)15-6-8/h1-4,6H,5,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKPJEYKAQUFMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=CSC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 4 3,5 Difluorophenyl Thiophen 2 Yl Methanamine
Reactivity Profiles of the Methanamine Group
The primary amine of the methanamine group is a key site of reactivity, primarily functioning as a potent nucleophile. This characteristic allows for a variety of chemical transformations that are fundamental to functional group diversification in organic synthesis.
Nucleophilic Substitution Reactions of the Amine Moiety
The primary amine of [4-(3,5-Difluorophenyl)thiophen-2-yl]methanamine is characterized by the lone pair of electrons on the nitrogen atom, making it an effective nucleophile. Rather than undergoing nucleophilic substitution itself, this amine moiety readily participates in reactions by attacking electrophilic centers. This nucleophilic character is the basis for the acylation, alkylation, and imine formation reactions discussed in the subsequent sections. The reactivity can be modulated by the reaction conditions, such as pH and the nature of the solvent, which can influence the protonation state of the amine and its availability as a nucleophile.
Acylation and Alkylation Reactions for Functional Diversification
The nucleophilic amine of this compound can be readily acylated or alkylated to generate a diverse range of derivatives, such as amides and secondary or tertiary amines. These reactions are standard procedures for modifying primary amines.
Acylation typically involves the reaction of the amine with acylating agents like acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. This transformation converts the basic amine into a neutral amide, significantly altering the compound's electronic and physical properties.
Alkylation can be achieved using alkyl halides. The reaction proceeds via nucleophilic attack of the amine on the alkyl halide, forming a secondary amine. This process can continue to form tertiary amines and even quaternary ammonium salts if an excess of the alkylating agent is used. Such reactions have been demonstrated on analogous aminothiophene structures. ekb.eg For example, the alkylation of 2-thiophenamine with N-phenyl chloroacetamide yields the corresponding alkylated derivative. ekb.eg
| Transformation | Reagent Class | Product Class | General Conditions |
|---|---|---|---|
| Acylation | Acyl Chlorides (R-COCl) | Amides | Inert solvent, presence of a non-nucleophilic base (e.g., pyridine, triethylamine) |
| Acylation | Acid Anhydrides ((R-CO)₂O) | Amides | Often requires heating or a catalyst |
| Alkylation | Alkyl Halides (R-X) | Secondary/Tertiary Amines | Solvent, often with a base to scavenge HX byproduct |
Formation of Schiff Bases and Related Imine Derivatives
The reaction of the primary amine in this compound with aldehydes or ketones results in the formation of Schiff bases (or imines). This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond.
This reaction is highly valuable for introducing further aromatic or heterocyclic moieties onto the parent molecule. For instance, reacting (thiophen-2-yl)methanamine with substituted aldehydes like 4-pyridinecarboxaldehyde in ethanol with a catalytic amount of acetic acid yields the corresponding imine. mdpi.com This methodology is directly applicable to the title compound.
| Reactant 1 | Reactant 2 (Carbonyl) | Product | Typical Conditions | Reference Example |
|---|---|---|---|---|
| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | Schiff Base (Imine) | Ethanol, catalytic acid (e.g., acetic acid), reflux | (Thiophen-2-yl)methanamine + 4-Pyridinecarboxaldehyde mdpi.com |
| This compound | Aliphatic Ketone (e.g., Acetone) | Schiff Base (Imine) | Aprotic solvent, Dean-Stark trap for water removal | General amine-ketone condensation |
Reactions Involving the Thiophene (B33073) Ring System
The thiophene ring is an aromatic heterocycle that is generally susceptible to electrophilic attack. The substitution pattern of the title compound—with groups at the C2 and C4 positions—directs further functionalization to the available C3 and C5 positions.
Electrophilic and Nucleophilic Functionalizations of the Thiophene Core
Thiophene is more reactive towards electrophilic aromatic substitution than benzene, with substitution preferentially occurring at the C2 and C5 positions. pearson.comyoutube.com In this compound, the C2 position is occupied. The remaining C5 position is the most likely site for electrophilic attack, though it is sterically influenced by the adjacent 3,5-difluorophenyl group. The C3 position is generally less reactive.
Common electrophilic substitution reactions applicable to the thiophene core include:
Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). For substituted thiophenes, regioselectivity can be high. For example, 3-alkylthiophenes can be regioselectively lithiated at the C2 position with n-BuLi and then quenched with bromine to yield 2-bromo-3-alkylthiophenes in high yield, demonstrating a method to control functionalization at specific positions. researchgate.netgoogle.com A similar strategy could potentially be used to functionalize the C5 position of the title compound.
Nitration and Sulfonation: These reactions typically require milder conditions than those used for benzene to avoid oxidation or polymerization of the sensitive thiophene ring. quimicaorganica.org
Friedel-Crafts Acylation: This reaction, using an acyl chloride or anhydride with a Lewis acid catalyst, would likely occur at the C5 position to introduce a ketone moiety.
Nucleophilic aromatic substitution on the thiophene ring is uncommon unless the ring is activated by potent electron-withdrawing groups, which is not the case for the substituents in the title compound.
| Reaction Type | Typical Reagent | Predicted Position of Attack | Product Functional Group |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | C5 | -Br |
| Nitration | HNO₃/Acetic Anhydride | C5 | -NO₂ |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | C5 | -C(O)R |
| Lithiated-Halogenation | 1. n-BuLi; 2. Br₂ | C5 | -Br |
Ring Transformations and Skeletal Rearrangements
The thiophene ring, while aromatic, can undergo transformations under specific and often forcing conditions. These reactions are not as common as substitution but represent unique synthetic pathways.
Ring-Opening Reactions: The C-S bonds of the thiophene ring can be cleaved by strong nucleophiles or reducing agents. For instance, certain fused thiophene derivatives undergo ring-opening in the presence of organolithium reagents like aryllithiums. beilstein-journals.org This reaction proceeds via nucleophilic attack on the sulfur or an adjacent carbon, leading to a thiolate intermediate that can be trapped with an electrophile.
Skeletal Rearrangements: Photochemical irradiation can induce rearrangements in substituted thiophenes. For example, arylthiophenes have been observed to undergo photoisomerization, leading to a scrambling of the substituent positions. acs.org Another class of rearrangement is the transformation of thiophenes into their bicyclic "Dewar" isomers under photochemical conditions, which can then revert to a rearranged thiophene structure. nih.gov Low-valent main group reagents, such as aluminum(I) complexes, have also been shown to activate C-S bonds, leading to ring-expansion and desulfurization of the thiophene core. rsc.org
These transformations require specific and often harsh conditions and have not been reported for this compound itself. However, they represent potential, albeit challenging, pathways for profound skeletal modification of the molecule.
Influence of Fluorine Substitution on Compound Reactivity
The two fluorine atoms on the phenyl ring exert a profound influence on the reactivity of the entire molecule. These effects are primarily electronic in nature, modulating the electron density of the thiophene ring and influencing the nucleophilicity of the aminomethyl group. Steric factors, while generally less pronounced with fluorine due to its relatively small van der Waals radius, can also play a role in directing the outcome of certain transformations.
Electronic Effects on Reaction Centers and Selectivity
The 3,5-difluorophenyl group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. This electronic pull significantly impacts the reactivity of both the thiophene ring and the aminomethyl side chain.
Impact on the Thiophene Ring:
The thiophene ring is inherently an electron-rich aromatic system, prone to electrophilic substitution reactions. However, the presence of the 3,5-difluorophenyl group at the 4-position deactivates the ring towards electrophiles. The strong inductive effect (-I) of the fluorine atoms withdraws electron density from the thiophene nucleus, making it less susceptible to attack by electrophilic reagents.
This deactivation is expected to be most pronounced at the C3 and C5 positions of the thiophene ring, which are ortho and para to the difluorophenyl substituent, respectively. Consequently, electrophilic substitution reactions, such as halogenation, nitration, or Friedel-Crafts acylation, would be expected to proceed under harsher conditions compared to unsubstituted 2-(aminomethyl)thiophene. The directing effect of the aminomethyl group (an activating, ortho-, para-director) and the difluorophenyl group (a deactivating, meta-director relative to itself, but influencing the thiophene ring) would lead to complex regiochemical outcomes if substitution on the thiophene ring were to occur.
Impact on the Aminomethyl Group:
The primary amine of the aminomethyl group is a key reaction center, functioning as a nucleophile and a base. The electron-withdrawing nature of the 3,5-difluorophenylthiophene moiety is expected to decrease the basicity and nucleophilicity of the amine. By pulling electron density away from the nitrogen atom, the lone pair of electrons becomes less available for donation to protons or electrophiles. This effect is transmitted through the thiophene ring and the methylene spacer.
While the basicity is reduced, the aminomethyl group remains a reactive site for a variety of transformations, including N-acylation, N-alkylation, and the formation of ureas and sulfonamides. The reaction conditions for these transformations may need to be adjusted to account for the decreased nucleophilicity compared to more electron-rich analogues.
A summary of the expected electronic effects is presented in the table below.
| Feature | Electronic Effect of 3,5-Difluorophenyl Group | Consequence on Reactivity |
| Thiophene Ring | Strong -I effect | Deactivation towards electrophilic substitution. |
| Aminomethyl Group | Electron withdrawal | Reduced basicity and nucleophilicity. |
Steric Considerations and Conformational Control in Transformations
While electronic effects are dominant, steric hindrance can also influence the reactivity of this compound, particularly in reactions involving the aminomethyl group or the positions adjacent to the bulky 3,5-difluorophenyl substituent.
The 3,5-difluorophenyl group at the 4-position of the thiophene ring creates a sterically hindered environment around the C3 and C5 positions. This steric bulk can further disfavor electrophilic attack at the C3 position. For reactions involving the aminomethyl group, the steric environment is less congested, as the reactive amine is separated from the bulky aryl group by the thiophene ring and a methylene spacer.
Conformational flexibility is primarily associated with the rotation around the single bonds connecting the thiophene ring to the methylene group and the methylene group to the nitrogen atom. In solution, the molecule is expected to exist as a mixture of conformers. For derivatization reactions, the transition state geometry will be influenced by the need to minimize steric interactions, which could potentially lead to diastereoselectivity if a chiral reagent is employed.
Derivatization Strategies for Advanced Chemical Probes and Materials
The presence of the reactive aminomethyl group makes this compound an excellent scaffold for the synthesis of a diverse range of derivatives with potential applications as chemical probes and in materials science. Common derivatization strategies focus on the transformation of the primary amine into various functional groups.
N-Acylation:
The reaction of the primary amine with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) readily forms stable amide derivatives. researchgate.netnih.govbath.ac.uk This is a versatile method for introducing a wide variety of functional groups. For instance, acylation with fluorescent carboxylic acids could lead to the development of fluorescent chemical probes.
N-Alkylation:
While the N-alkylation of 2-aminothiophenes can be challenging under mild conditions, methods utilizing reagents like cesium carbonate and tetrabutylammonium iodide in DMF have been developed for related systems. nih.gov Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides another route to N-alkylated derivatives. rsc.org
Urea and Sulfonamide Formation:
The aminomethyl group can be readily converted into ureas and sulfonamides, which are important pharmacophores in medicinal chemistry. Ureas are typically synthesized by reacting the amine with isocyanates or by a two-step procedure involving the formation of a carbamate intermediate. nih.govthesciencein.orgmdpi.com Sulfonamides can be prepared by the reaction of the amine with sulfonyl chlorides. nih.govresearchgate.netresearchgate.netsemanticscholar.orgucl.ac.uk These reactions provide access to a broad chemical space for the development of new bioactive molecules.
Applications in Materials Science:
The thiophene moiety is a well-established building block for organic electronic materials. Derivatization of this compound can be used to synthesize monomers for polymerization. For example, the amine could be functionalized with a polymerizable group, or it could be used to link the difluorophenylthiophene unit to other conjugated systems. The resulting polymers could have interesting optical and electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
The table below summarizes some key derivatization strategies and their potential applications.
| Derivatization Reaction | Reagents | Product | Potential Application |
| N-Acylation | Acyl chlorides, Anhydrides, Carboxylic acids + Coupling agents | Amides | Fluorescent probes, Bioactive molecules |
| N-Alkylation | Alkyl halides, Aldehydes/Ketones + Reducing agent | Secondary/Tertiary Amines | Modulating solubility and basicity |
| Urea Formation | Isocyanates, Phosgene derivatives | Ureas | Pharmacophores, Hydrogen-bonding materials |
| Sulfonamide Formation | Sulfonyl chlorides | Sulfonamides | Bioactive molecules, Chemical probes |
Computational Chemistry and Molecular Modeling of 4 3,5 Difluorophenyl Thiophen 2 Yl Methanamine
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) is a robust quantum mechanical method used to examine the electronic structure of molecules. mdpi.comsid.ir It is widely applied to heterocyclic compounds, including thiophene (B33073) derivatives, to calculate various properties with high accuracy. nih.gov For a molecule like [4-(3,5-Difluorophenyl)thiophen-2-yl]methanamine, DFT calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set like 6-311++G(d,p), which has proven successful for similar organic molecules. tandfonline.comuj.ac.zaresearchgate.net
Geometry optimization is a fundamental DFT procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved.
Due to the presence of single bonds connecting the thiophene ring to both the difluorophenyl ring and the methanamine group, the molecule possesses significant conformational flexibility. A key aspect of the analysis is the exploration of the conformational energy landscape, which maps the relative energies of different spatial arrangements (conformers). This is primarily achieved by systematically rotating the key dihedral angles:
τ1 (C-C-C-C): The angle between the thiophene and the difluorophenyl rings.
τ2 (C-C-C-N): The angle defining the orientation of the methanamine group relative to the thiophene ring.
Studies on similar bi-aryl thiophene systems have shown that the planar conformation is often not the most stable due to steric hindrance, leading to a twisted ground-state geometry. tandfonline.com The energy landscape helps identify the global minimum energy conformer as well as the energy barriers for rotation between different stable conformations.
Table 1: Illustrative Conformational Energy Analysis for this compound
| Dihedral Angle (τ1) | Relative Energy (kcal/mol) | Conformation Description |
|---|---|---|
| 0° | +2.5 | Eclipsed (Sterically hindered) |
| 45° | 0.0 | Twisted (Global Minimum) |
| 90° | +1.8 | Perpendicular |
| 180° | +2.8 | Anti-eclipsed (Sterically hindered) |
Note: This data is illustrative, based on typical findings for similar bi-aryl heterocyclic compounds, and represents a simplified potential energy surface scan around one dihedral angle.
DFT is used to analyze the electronic properties that govern the molecule's reactivity. Key parameters include the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate electrons. For thiophene derivatives, the HOMO is often localized over the electron-rich thiophene ring. mdpi.com
LUMO: Represents the ability of a molecule to accept electrons. The LUMO is typically distributed over the aromatic systems.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. tandfonline.com
The Molecular Electrostatic Potential (MEP) surface is another vital tool. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netsciety.org For this compound, the MEP surface would likely show negative potential (red/yellow) around the fluorine atoms and the nitrogen atom of the amine group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the amine group.
Table 2: Predicted Electronic Properties for Thiophene Derivatives
| Property | Typical Value Range | Significance |
|---|---|---|
| HOMO Energy | -5.5 to -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.0 to -2.0 eV | Electron-accepting ability |
| Energy Gap (ΔE) | 4.0 to 5.0 eV | Chemical reactivity and stability |
Note: Values are representative for similar thiophene-based compounds as specific calculated data for the title compound is not available.
DFT calculations can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results. uj.ac.zaresearchgate.net
Vibrational Frequencies: Theoretical calculations of infrared (IR) and Raman spectra can help assign vibrational modes to specific functional groups. nih.gov Calculated frequencies are often multiplied by a scaling factor to correct for anharmonicity and other systematic errors. Key predicted frequencies for this molecule would include N-H stretching of the amine group, C-F stretching of the difluorophenyl ring, and characteristic vibrations of the thiophene ring.
NMR Chemical Shifts: Predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts is another important application. stenutz.eu The GIAO (Gauge-Independent Atomic Orbital) method within DFT is commonly used. These predictions are invaluable for interpreting experimental spectra and confirming the correct molecular structure. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior
While DFT provides a static, time-independent view of the molecule at zero Kelvin, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time at a given temperature, often simulating its environment (e.g., in a solvent).
MD simulations model the movements of atoms and bonds over time by solving Newton's equations of motion. This allows for a thorough exploration of the molecule's conformational space, revealing its flexibility and the transitions between different low-energy states. nih.gov For this compound, an MD simulation in a solvent like water or DMSO would show the dynamic rotation around the single bonds and the accessible range of dihedral angles under thermal fluctuations. researchgate.net This provides a more realistic picture of the molecule's structure in solution compared to the gas-phase, minimum-energy structure from DFT.
A primary application of molecular modeling for compounds of potential biological interest is the simulation of their interactions with protein targets. Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor. nih.gov
In a typical docking simulation, this compound would be placed in the active site of a target protein. The simulation program then samples numerous orientations and conformations of the ligand, scoring them based on a function that estimates the binding affinity. nih.govd-nb.info The results can identify key intermolecular interactions, such as:
Hydrogen bonds: Potentially between the amine group (as a donor) or the fluorine atoms (as weak acceptors) and protein residues.
π-π stacking: Between the aromatic thiophene or difluorophenyl rings and aromatic residues in the protein (e.g., Phenylalanine, Tyrosine).
Hydrophobic interactions: Involving the nonpolar parts of the molecule.
These simulations are crucial for hypothesis-driven drug design, helping to understand the structural basis of a ligand's biological activity and suggesting modifications to improve its binding affinity and selectivity. uj.ac.zamdpi.com
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Phenylalanine |
Quantum Chemical Methods for Reaction Mechanism Elucidation
Quantum chemical methods are instrumental in elucidating the intricate details of chemical reactions at the molecular level. For a compound such as this compound, these computational techniques can provide profound insights into potential metabolic pathways, reactivity, and the formation of intermediates or degradation products. Density Functional Theory (DFT) is a particularly powerful and widely used method for these investigations.
Studies on related thiophene-containing drugs have utilized DFT to explore metabolic reactions mediated by enzymes like cytochrome P450 (CYP450). researchgate.net Such studies typically model the interaction between the thiophene ring and the reactive species of the enzyme, often an iron-oxo complex. researchgate.net The primary goal is to map out the potential energy surface (PES) for various possible reactions, such as S-oxidation and epoxidation of the thiophene ring. researchgate.netacs.org
The process involves:
Reactant and Product Optimization: The 3D structures of the reactants (the thiophene derivative and the oxidant model), transition states, and final products are geometrically optimized to find their lowest energy conformations. researchgate.net
Transition State Searching: Sophisticated algorithms are used to locate the transition state (TS) for each proposed reaction step. The TS represents the highest energy point along the reaction coordinate and is crucial for determining the activation energy.
Energy Profile Calculation: By calculating the energies of the reactants, transition states, and products, a potential energy profile can be constructed. The energy barrier, or activation energy, derived from this profile indicates how kinetically favorable a reaction is. For instance, research on other thiophene rings has shown that epoxidation can be kinetically and thermodynamically favored over S-oxidation, as indicated by a lower energy barrier and a more exothermic reaction energy. researchgate.netacs.org
For this compound, this approach could be used to predict its metabolic fate. By comparing the activation energies for different oxidative pathways on the thiophene ring versus potential reactions involving the methanamine or difluorophenyl groups, researchers can hypothesize which metabolites are most likely to form. This information is critical in early-stage drug discovery for identifying potentially toxic metabolites. researchgate.net
Machine Learning Approaches in Predicting Molecular Properties and Design
Machine learning (ML) has emerged as a transformative tool in computational chemistry for rapidly predicting molecular properties and accelerating the design of new compounds. Instead of relying solely on first-principles quantum mechanical calculations, ML models learn from existing data to make predictions for new, untested molecules.
For thiophene derivatives, ML models have been successfully developed to predict various physicochemical properties. A notable example is the prediction of high-pressure density for a range of thiophenic compounds using models like LightGBM (Light Gradient Boosting Machine). researchgate.net In such studies, the model is trained on a dataset where the inputs are fundamental molecular descriptors and the output is the property of interest.
The key components of this approach include:
Input Features (Descriptors): A set of numerical values that describe the molecule's structure and critical properties. These can include molecular weight, boiling point, and quantum-chemically derived parameters. researchgate.net
Model Training: The ML algorithm learns the complex, non-linear relationships between the input descriptors and the target property from a curated dataset of known compounds.
Performance Evaluation: The model's predictive power is rigorously assessed using statistical metrics.
For a compound like this compound, this methodology could be applied to predict a wide array of properties without the need for laborious experiments or computationally expensive simulations.
Table 1: Example of Machine Learning Model for Predicting Thiophene Derivative Properties
| Parameter | Description | Example Value/Metric |
|---|---|---|
| Input Descriptors | Properties used to represent the molecule for the ML model. | Molecular Weight (Mw), Boiling Point (Tb), Critical Temperature (Tc), Critical Pressure (Pc) researchgate.net |
| ML Model | The algorithm used for learning and prediction. | Light Gradient Boosting Machine (LightGBM) researchgate.net |
| Predicted Property | The molecular characteristic the model is trained to predict. | High-Pressure Density researchgate.net |
| Performance Metric | Statistical measure of the model's accuracy. | Coefficient of Determination (R²) researchgate.net |
| Metric Value | A value indicating high accuracy of the model. | 0.9999 researchgate.net |
This predictive capability is invaluable for high-throughput screening of virtual compound libraries, allowing chemists to prioritize the synthesis of molecules with the most promising property profiles for specific applications in materials science or pharmacology. researchgate.net
In Silico ADME-Toxicity Prediction for Pharmacokinetic and Drug-Likeness Assessment (focus on methodology and computational metrics)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (T) properties is a cornerstone of modern drug discovery, enabling the early assessment of a compound's viability as a drug candidate. academindex.com For this compound, a suite of computational models, often based on Quantitative Structure-Activity Relationships (QSAR), can be employed to estimate its pharmacokinetic and drug-likeness profile.
These predictive models are typically built by correlating the structural or physicochemical features of a large set of known drugs and compounds with their measured ADME-T properties. Various software platforms and web servers (e.g., SwissADME, admetSAR, QikProp) implement these models to provide rapid predictions. royalsocietypublishing.org
The assessment focuses on a range of key computational metrics:
Absorption:
Lipophilicity (logP): The partition coefficient between octanol and water is a critical determinant of cell membrane permeability. An optimal logP range (typically 1-5) is often targeted.
Water Solubility (logS): Adequate solubility is necessary for absorption and formulation.
Caco-2 Permeability: This is an in silico model for predicting human intestinal absorption.
Lipinski's Rule of Five: A widely used filter for "drug-likeness," based on properties like molecular weight (<500 Da), logP (<5), H-bond donors (<5), and H-bond acceptors (<10). nih.gov
Distribution:
Blood-Brain Barrier (BBB) Permeability: Predicts whether a compound can cross the BBB, which is crucial for CNS-targeting drugs but undesirable for others.
Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins, affects its free concentration and efficacy.
Metabolism:
Cytochrome P450 (CYP) Inhibition: Models predict whether a compound is likely to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2D6, 3A4), which can lead to drug-drug interactions.
Toxicity:
AMES Toxicity: Predicts the mutagenic potential of a compound.
hERG Inhibition: Assesses the risk of cardiotoxicity.
Hepatotoxicity: Predicts the potential for drug-induced liver injury.
Table 2: Key In Silico ADME-T Metrics and Their Pharmacokinetic Relevance
| Metric Category | Computational Metric | Significance for Drug-Likeness |
|---|---|---|
| Physicochemical | Molecular Weight (MW) | Influences absorption and distribution; typically <500 Da. |
| Absorption | Lipophilicity (logP) | Affects solubility and membrane permeability. |
| Absorption | Caco-2 Permeability | Predicts intestinal absorption rate. |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Determines CNS penetration. |
| Metabolism | CYP450 2D6 Inhibition | Predicts potential for metabolic drug-drug interactions. |
| Toxicity | AMES Mutagenicity | Indicates potential to cause genetic mutations. |
| Toxicity | hERG Inhibition | Assesses risk of cardiac arrhythmia. |
By evaluating these computational metrics for this compound, researchers can build a comprehensive in silico profile of its drug-like properties, identifying potential liabilities and guiding further optimization efforts long before the compound is synthesized. academindex.comroyalsocietypublishing.org
Research Applications of 4 3,5 Difluorophenyl Thiophen 2 Yl Methanamine in Advanced Chemical Fields
Applications in Medicinal Chemistry Research
The thiophene (B33073) nucleus is a cornerstone in drug discovery, valued for its ability to act as a bioisosteric replacement for phenyl rings, thereby enhancing physicochemical properties and metabolic stability. The incorporation of a difluorophenyl group further modulates the molecule's electronic and lipophilic character, making the [4-(3,5-Difluorophenyl)thiophen-2-yl]methanamine scaffold a subject of interest in various medicinal chemistry endeavors.
Design and Synthesis of Ligands for Specific Biological Targets
The this compound framework serves as a valuable starting point for the synthesis of targeted ligands. The primary amine group is readily derivatized, allowing for the systematic exploration of structure-activity relationships (SAR). Research on related thiophene-containing molecules has demonstrated their capacity to bind to a range of important biological targets.
For instance, derivatives of the thiophene scaffold have been designed as inhibitors for protein kinases, which are crucial targets in oncology. Specifically, novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine (B1678525) derivatives have been investigated as potential dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key regulators of cancer cell growth and angiogenesis. The core thiophene structure is integral to the binding affinity of these compounds. Moreover, thiophene-arylamide derivatives have been identified as potent inhibitors of DprE1, an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis, highlighting the scaffold's potential in developing new anti-tubercular agents.
Table 1: Thiophene Derivatives and Their Biological Targets
| Compound Class | Biological Target(s) | Therapeutic Area |
|---|---|---|
| Thiophene-arylamides | DprE1 | Tuberculosis |
| 4-Thiophenyl-pyrazoles | EGFR, VEGFR-2 | Oncology |
| Nitrile-substituted thiophenes | REV-ERBα | Circadian Rhythm Disorders |
| Thiophen-2-ylmethanamine analogs | COX, LOX | Inflammation |
Development of Chemical Probes for Biochemical Mechanism Elucidation
The presence of the 3,5-difluorophenyl moiety in this compound is particularly advantageous for its use as a chemical probe. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making ¹⁹F-NMR a highly sensitive technique for studying molecular interactions without the background noise present in ¹¹H-NMR.
Fluorinated fragments derived from scaffolds like this can be used in NMR-based screening to detect binding events to target proteins. Changes in the ¹⁹F chemical shift upon addition of a protein indicate a direct interaction, providing valuable information about binding affinity and the local environment of the fragment in the protein's binding pocket. This approach allows for the detailed characterization of ligand-protein interactions, which is essential for elucidating biochemical mechanisms and guiding structure-based drug design.
Exploration in Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Strategies
Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying novel lead compounds. This approach uses small molecules, or "fragments" (typically with a molecular weight < 300 Da), to probe the binding sites of biological targets. The this compound scaffold is well-suited for FBDD due to its modular nature and appropriate size.
A library of thiophene-based fluorinated fragments has been synthesized and utilized in ¹⁹F-NMR screening to identify binders for challenging targets like the mutant HRASG12V protein. The difluorophenylthiophene core acts as a stable anchor, while the methanamine group provides a vector for fragment growth and elaboration into more potent, drug-like molecules. This strategy allows for the efficient exploration of chemical space and the development of high-quality leads. The thiophene ring itself is often used in scaffold hopping, where it replaces other aromatic systems (like benzene) in known drugs to improve properties or generate novel intellectual property.
Modulation of Molecular Recognition and Interaction Pathways (e.g., enzyme inhibition research)
The structural features of this compound and its derivatives make them effective modulators of molecular recognition events, particularly as enzyme inhibitors. The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions.
Research has shown that structural analogs of thiophen-2-ylmethanamine can inhibit key enzymes in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). By blocking these enzymes, such compounds can prevent the synthesis of prostaglandins (B1171923) and leukotrienes, thereby mitigating inflammation. In the field of infectious diseases, thiophene-arylamide derivatives have been developed as noncovalent inhibitors of DprE1, demonstrating significant bactericidal activity against M. tuberculosis. The binding mode of these inhibitors often involves the thiophene moiety making key hydrophobic and electrostatic interactions within the enzyme's active site.
Table 2: Enzyme Inhibition by Thiophene-Based Compounds
| Compound Series | Target Enzyme | Mechanism of Action | Disease Relevance |
|---|---|---|---|
| Thiophene-arylamides | DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) | Noncovalent inhibition of cell wall synthesis | Tuberculosis |
| Thiophen-2-ylmethanamine Analogs | COX (Cyclooxygenase) / LOX (Lipoxygenase) | Blockage of prostaglandin (B15479496) and leukotriene synthesis | Inflammation |
| Thienopyrimidines | EGFR (Epidermal Growth Factor Receptor) | Kinase inhibition | Cancer |
Applications in Materials Science
Beyond its biomedical potential, the thiophene ring is a fundamental building block in materials science, particularly for organic electronics. The electronic properties of the this compound scaffold make it a candidate for the development of novel functional materials.
Development of Organic Electronic and Optoelectronic Materials
Thiophene-based polymers and small molecules are widely used as organic semiconductors in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The thiophene ring's ability to support charge delocalization is key to its semiconducting properties. The introduction of the electron-withdrawing 3,5-difluorophenyl group can significantly alter the electronic characteristics of the thiophene system, tuning its energy levels (HOMO/LUMO) for specific applications.
Furthermore, diarylethene compounds containing a (difluorophenyl)thiophene moiety have been shown to exhibit photochromism. These molecules can reversibly change their structure and, consequently, their absorption spectrum upon irradiation with light of specific wavelengths. For example, a colorless hexane (B92381) solution of a related diarylethene turns blue upon UV irradiation and reverts to colorless when exposed to visible light. This property is highly desirable for applications in optical data storage, molecular switches, and smart windows. The this compound core, with its potential for polymerization or incorporation into larger conjugated systems, offers a pathway to new photo-responsive and electronic materials.
Research into Organic Dyes and Pigments for Advanced Technologies
The structural framework of this compound is of significant interest in the field of materials science, particularly for the development of organic dyes and pigments. Thiophene-based compounds are crucial building blocks for organic semiconductors used in applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netresearchgate.net Their utility in these technologies is due to the electron-rich nature and structural planarity of the thiophene ring, which facilitates the formation of extended π-conjugated systems—a fundamental requirement for organic materials to exhibit desirable optical and electronic properties. beilstein-journals.org
The incorporation of the 3,5-difluorophenyl group into the thiophene backbone is a key area of investigation. Fluorination is a known strategy to fine-tune the electronic properties of organic materials. The strong electron-withdrawing nature of fluorine atoms can lower the energy levels of the molecular orbitals (HOMO and LUMO) of the compound. rsc.org This modification can influence the resulting color of a dye and enhance the performance and stability of electronic devices. Research in this area explores how varying the electronic nature of substituents on the thiophene ring can systematically alter the optical and charge-transport properties of these materials. The methanamine group on the scaffold serves as a versatile anchor for attaching the molecule to other structures or for further synthetic modifications to create more complex dye and pigment architectures. sapub.org
| Feature | Role in Organic Dyes & Pigments | Source |
| Thiophene Ring | Forms the core of the π-conjugated system, essential for color and semiconducting properties. | researchgate.netbeilstein-journals.org |
| 3,5-Difluorophenyl Group | Modulates electronic properties (e.g., HOMO/LUMO levels) through its electron-withdrawing nature, affecting color and stability. | rsc.org |
| Methanamine Group | Provides a reactive handle for synthesizing more complex dye structures or linking to other molecules. | sapub.org |
Future Perspectives and Challenges in 4 3,5 Difluorophenyl Thiophen 2 Yl Methanamine Research
Paving the Way for Greener Chemistry: The Quest for Novel, Sustainable, and Scalable Synthetic Routes
A primary challenge in the broader application of complex thiophene (B33073) derivatives like [4-(3,5-Difluorophenyl)thiophen-2-yl]methanamine lies in their synthesis. Traditional multi-step syntheses often suffer from low yields, the use of hazardous reagents, and difficulties in scaling up. rsc.org The future of synthesizing such molecules hinges on the development of more sustainable and efficient methods.
Recent years have seen a surge in innovative strategies for thiophene synthesis, moving away from classical methods like the Gewald, Paal-Knorr, and Fiesselmann reactions towards more atom-economical and environmentally friendly alternatives. bohrium.combenthamdirect.com Key future directions include:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer a highly efficient and sustainable route to polysubstituted thiophenes. bohrium.comresearchgate.net The development of novel MCRs tailored for the specific substitution pattern of this compound is a significant area for future research.
Metal-Free Synthesis: The use of heavy metal catalysts, while effective, poses environmental and economic challenges. The development of metal-free synthetic routes, utilizing alternative activation methods such as microwave-assisted synthesis or catalysis by non-toxic elements, is a critical goal. rsc.orgbohrium.com
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved safety, scalability, and process control. Adapting and optimizing synthetic routes for this compound for flow chemistry setups will be crucial for its large-scale production.
| Synthetic Strategy | Advantages | Future Challenges |
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity | Discovery of new MCRs for specific substitution patterns, control of regioselectivity |
| Metal-Free Synthesis | Reduced environmental impact, lower cost, avoidance of metal contamination in products | Development of efficient and selective catalyst-free reactions, exploring alternative energy sources |
| Flow Chemistry | Enhanced safety, improved scalability and reproducibility, precise control of reaction parameters | Optimization of reaction conditions for continuous flow, development of robust and dedicated reactor systems |
Illuminating Molecular Architecture: The Role of Advanced Spectroscopic and Microscopic Characterization
A deep understanding of the structure-property relationships of this compound is paramount for its rational design and application. While standard spectroscopic techniques like NMR and mass spectrometry are indispensable, the future lies in the integration of more advanced and powerful characterization methods.
Synchrotron radiation, with its high brightness and tunable energy, offers a suite of techniques that can provide unprecedented insights into the electronic and geometric structure of complex molecules. nih.govmdpi.comresearchgate.net Future applications in the study of this compound and its derivatives could include:
X-ray Absorption Spectroscopy (XAS): This technique can probe the local electronic and geometric environment of the sulfur atom within the thiophene ring, providing valuable information about its oxidation state and bonding. rsc.org
X-ray Diffraction (XRD): High-resolution single-crystal XRD using synchrotron radiation can provide precise details of the molecular conformation and intermolecular interactions in the solid state, which are crucial for understanding its material properties. mdpi.comresearchgate.net
Advanced NMR Techniques: The use of fluorine-19 NMR will be particularly valuable for characterizing fluorinated thiophene derivatives and studying their interactions with biological targets. rsc.org
The evolution of spectroscopy, driven by technological advancements and the integration of artificial intelligence, promises more sensitive and precise analytical tools for characterizing novel compounds. solubilityofthings.comyoutube.commdpi.com
The Digital Twin: Synergizing Computational and Experimental Approaches for Deeper Insights
The synergy between computational modeling and experimental validation is becoming increasingly vital in chemical research. researchgate.netafricaresearchconnects.com For a molecule like this compound, this integrated approach can accelerate the discovery and optimization process.
Future research will likely see a greater reliance on computational methods to:
Predict Molecular Properties: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict a wide range of properties, including electronic structure, spectroscopic signatures, and reactivity. researchgate.netnih.govhutchisonlab.org This allows for the in-silico screening of potential derivatives before their synthesis, saving time and resources.
Elucidate Reaction Mechanisms: Computational modeling can provide detailed insights into the mechanisms of synthetic reactions, aiding in the optimization of reaction conditions and the development of new synthetic strategies.
Guide Drug Discovery: Molecular docking and other computational techniques can be used to predict the binding affinity of this compound derivatives to biological targets, guiding the design of new therapeutic agents. nih.govmdpi.com
The challenge lies in the continuous development and refinement of computational models to improve their accuracy and predictive power, ensuring a strong correlation with experimental results. researchgate.net
Expanding the Chemical Universe: Diversification and Derivatization Strategies
The core structure of this compound serves as a versatile scaffold for the creation of a diverse library of new compounds with potentially unique properties. mdpi.com Future research will focus on exploring this "new chemical space" through systematic diversification and derivatization.
Key strategies for the future include:
Combinatorial Chemistry: The development of high-throughput synthetic methods to create large libraries of derivatives with variations at different positions of the thiophene ring and the phenyl and methanamine substituents. espublisher.com
Fragment-Based Drug Discovery: The synthesis of smaller, fluorinated thiophene-based fragments for screening against biological targets using techniques like 19F NMR. rsc.org This approach can identify key binding interactions that can be built upon to design more potent molecules.
Functionalization of the Thiophene Ring: Exploring novel reactions to introduce a wide range of functional groups onto the thiophene core, thereby tuning the electronic and steric properties of the molecule for specific applications in materials science and medicinal chemistry. benthamdirect.comnih.gov
The ability to rapidly and efficiently generate and screen diverse libraries of compounds will be a key driver of innovation in this field.
The Power of Collaboration: Fostering Multidisciplinary Research Initiatives
The multifaceted nature of thiophene research, spanning from fundamental organic synthesis to advanced materials science and pharmacology, necessitates a multidisciplinary approach. rsc.org The future success in understanding and applying this compound will depend on fostering collaborations between researchers from diverse fields.
Future progress will be accelerated by:
Academia-Industry Partnerships: Collaborations between academic researchers focused on fundamental science and industrial partners with expertise in drug development and materials manufacturing can bridge the gap between discovery and application.
International Consortia: The formation of international research networks can facilitate the sharing of knowledge, resources, and expertise, leading to more rapid advancements.
Cross-Disciplinary Training: Encouraging the training of young scientists in multiple disciplines, such as synthetic chemistry, computational modeling, and biological evaluation, will create a new generation of researchers equipped to tackle the complex challenges in this field.
By breaking down traditional research silos, the scientific community can unlock the full potential of this compound and other complex thiophene derivatives for the benefit of science and society.
Q & A
Q. What are the optimal synthetic routes for [4-(3,5-Difluorophenyl)thiophen-2-yl]methanamine, and how can reaction efficiency be monitored?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, reacting 3,5-difluorophenylboronic acid with a functionalized thiophene precursor (e.g., 2-thiophenecarboxaldehyde) under Suzuki-Miyaura conditions, followed by reductive amination to introduce the methanamine group . Reaction progress should be monitored using thin-layer chromatography (TLC) with UV visualization or GC-MS for volatile intermediates. Post-synthesis purification typically involves column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and F NMR to confirm substitution patterns on the thiophene and difluorophenyl rings. The amine proton typically appears as a broad singlet (~1.5–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]) and isotopic patterns consistent with fluorine and sulfur atoms .
- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond lengths .
Q. What are the key physicochemical properties of this compound relevant to solubility and stability in experimental settings?
- Methodological Answer :
- Solubility : Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane). The thiophene and fluorinated aryl groups may enhance solubility in aprotic solvents .
- Stability : Conduct accelerated stability studies under varying pH (1–13), temperature (4°C to 60°C), and light exposure. Amine oxidation can be mitigated by storing under inert gas (N/Ar) .
Advanced Research Questions
Q. How does the electronic nature of the 3,5-difluorophenyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Fluorine’s electron-withdrawing effect activates the aryl ring toward electrophilic substitution but may hinder nucleophilic attack. Computational studies (DFT) can map electron density distributions, while Hammett constants (σ, σ) quantify substituent effects. Experimentally, compare coupling efficiencies with non-fluorinated analogs using Buchwald-Hartwig or Ullmann reactions .
Q. What strategies can mitigate conflicting data regarding this compound’s biological activity in enzyme inhibition assays?
- Methodological Answer :
- Assay Optimization : Standardize conditions (pH, temperature, co-solvents) to minimize artifacts. Use orthogonal assays (e.g., fluorescence polarization vs. radiometric).
- SAR Analysis : Synthesize analogs (e.g., replacing thiophene with furan or varying fluorine positions) to isolate critical structural motifs .
- Contradictory Data : If activity varies between studies, assess impurities via LC-MS or test for off-target interactions using proteome-wide profiling .
Q. How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., serotonin receptors)?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina or Schrödinger Maestro to model interactions with receptor active sites (e.g., 5-HT). Focus on hydrogen bonding with the amine group and π-π stacking with the thiophene ring .
- MD Simulations : Run molecular dynamics (GROMACS/AMBER) to assess binding stability over time. Key metrics include root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .
Key Considerations for Researchers
- Contradictory Evidence : Discrepancies in biological activity may arise from batch-to-batch variability in synthesis or assay conditions. Always validate purity before biological testing .
- Advanced Applications : Explore the compound’s potential as a fluorescent probe (thiophene’s conjugation) or in metal-organic frameworks (amine coordination sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
